REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N:10]=[C:11]=[O:12])[CH:5]=1.[Cl:14][C:15]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:16]=1[NH2:17]>C(OCC)(=O)C>[Cl:14][C:15]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:16]=1[NH:17][C:11](=[O:12])[NH:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:2])=[O:13]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)N=C=O)=O
|
Name
|
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred over night at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 5 h at RT the solvent was removed under reduced pressure
|
Duration
|
5 h
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 5 ml MeOH/THF/H2O 2:2:1
|
Type
|
ADDITION
|
Details
|
100 mg lithium hydroxide monohydrate was added
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent the residue
|
Type
|
ADDITION
|
Details
|
was acidified by addition of 5 ml half concentrated HCl
|
Type
|
FILTRATION
|
Details
|
The precipitating acid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)NC(NC=1C=C(C(=O)O)C=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |